![molecular formula C13H10FNO3 B6415454 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% CAS No. 1261936-33-7](/img/structure/B6415454.png)
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% (2FMCP-5H) is a fluorinated aromatic compound that has been used in various scientific research applications. This chemical is a colorless solid and is soluble in organic solvents. It is a useful reagent in organic synthesis due to its reactivity with various compounds, and its unique properties make it an attractive choice for research applications.
Scientific Research Applications
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-3-methoxybenzaldehyde and 5-hydroxy-2-pyridone, which have potential applications in drug discovery. Additionally, 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been used in the synthesis of new materials, such as polymers and nanomaterials.
Mechanism of Action
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is a fluorinated aromatic compound that is reactive with a variety of compounds. It can react with nucleophiles, such as amines and alcohols, to form covalent bonds. It can also react with electrophiles, such as carbonyl compounds, to form carbon-carbon bonds. Additionally, 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% can react with acids to form salts.
Biochemical and Physiological Effects
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects in vitro. However, further research is needed to determine its effects in vivo.
Advantages and Limitations for Lab Experiments
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a relatively simple process. Additionally, it is highly reactive and can be used in a variety of reactions. However, it is important to note that 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is a highly toxic substance and must be handled with caution in the laboratory.
Future Directions
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has potential applications in drug discovery and the synthesis of new materials. Additionally, further research is needed to explore its potential biochemical and physiological effects in vivo. Additionally, research could be done to explore the effects of 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% on other enzymes and pathways. Finally, research could be done to explore the potential use of 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% in other applications, such as in the synthesis of polymers and nanomaterials.
Synthesis Methods
2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95% can be synthesized from 4-fluoro-3-methoxybenzaldehyde and 5-hydroxypyridine via a condensation reaction. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 100-110°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate product, which is then purified by recrystallization to yield 2-(4-Fluoro-3-methoxycarbonylphenyl)-5-hydroxypyridine, 95%.
properties
IUPAC Name |
methyl 2-fluoro-5-(5-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-6-8(2-4-11(10)14)12-5-3-9(16)7-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAUITNRCWZGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692722 |
Source
|
Record name | Methyl 2-fluoro-5-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-(5-hydroxypyridin-2-yl)benzoate | |
CAS RN |
1261936-33-7 |
Source
|
Record name | Methyl 2-fluoro-5-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.